BenchChemオンラインストアへようこそ!

5-bromo-8-(4-nitrophenoxy)quinoline

Cks1–Skp2 PPI inhibitor tumor suppressor p27 E3 ubiquitin ligase

5-Bromo-8-(4-nitrophenoxy)quinoline is a fully synthetic, di-substituted quinoline derivative bearing an electron-withdrawing bromine atom at the 5-position and a 4-nitrophenoxy ether linkage at the 8-position of the fused bicyclic core. The compound belongs to the broader 8-aryloxyquinoline chemotype, which has attracted sustained attention as a privileged scaffold in medicinal chemistry due to its demonstrated versatility across multiple target classes including BET bromodomains, mycobacterial enzymes, and cancer-relevant protein–protein interactions.

Molecular Formula C15H9BrN2O3
Molecular Weight 345.15 g/mol
Cat. No. B5766951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-8-(4-nitrophenoxy)quinoline
Molecular FormulaC15H9BrN2O3
Molecular Weight345.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OC3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C15H9BrN2O3/c16-13-7-8-14(15-12(13)2-1-9-17-15)21-11-5-3-10(4-6-11)18(19)20/h1-9H
InChIKeyKFZTUZKLWSIIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-(4-nitrophenoxy)quinoline: Chemical Identity, Scaffold Context, and Procurement-Relevant Baseline Properties


5-Bromo-8-(4-nitrophenoxy)quinoline is a fully synthetic, di-substituted quinoline derivative bearing an electron-withdrawing bromine atom at the 5-position and a 4-nitrophenoxy ether linkage at the 8-position of the fused bicyclic core [1]. The compound belongs to the broader 8-aryloxyquinoline chemotype, which has attracted sustained attention as a privileged scaffold in medicinal chemistry due to its demonstrated versatility across multiple target classes including BET bromodomains, mycobacterial enzymes, and cancer-relevant protein–protein interactions [2]. Physicochemical characterization of the des-bromo parent scaffold (8-(4-nitrophenoxy)quinoline, CAS 116253-76-0) establishes a baseline melting point of 170 °C, a predicted boiling point of 429.7 ± 20.0 °C, a density of 1.336 ± 0.06 g/cm³, a polar surface area (PSA) of 65.26 Ų, and a predicted pKa of 2.33 ± 0.17, indicating the weakly basic character of the quinoline nitrogen . The introduction of the 5-bromo substituent increases molecular weight from 266.25 to approximately 345.15 g/mol (C₁₅H₉BrN₂O₃), elevates lipophilicity, and installs a synthetically versatile handle for downstream Pd-catalyzed cross-coupling reactions—properties that collectively distinguish it from both the des-bromo analogue and alternative 8-substituted quinoline derivatives for applications requiring orthogonal reactivity or enhanced target engagement [3].

Why 5-Bromo-8-(4-nitrophenoxy)quinoline Cannot Be Casually Replaced by Generic 8-Substituted Quinoline Analogs: The Quantitative Basis for Differentiated Selection


Within the 8-substituted quinoline family, seemingly minor structural modifications produce large and often non-linear differences in biological activity, physicochemical properties, and synthetic utility that preclude casual interchange. The 5-bromo-8-(4-nitrophenoxy)quinoline scaffold occupies a specific and non-interchangeable position within this chemical space: the 5-bromine substituent is a critical determinant of potency in protein–protein interaction disruption assays, where SAR studies around the related 5-bromo-8-toluylsulfonamidoquinoline core have demonstrated that aryl substituents at the 5-position directly influence activity at the Cks1–Skp2 interface [1]. Simultaneously, the 8-(4-nitrophenoxy) ether linkage differentiates it from the 8-hydroxy, 8-nitro, and 8-amino congeners that predominate in the literature, each of which engages biological targets through distinct hydrogen-bonding or metal-chelation mechanisms rather than the extended aromatic stacking and dipole interactions available to the nitrophenoxyaryl ether [2]. Furthermore, regioisomeric bromine placement (5- vs. 7-position) has been shown to alter both Pd-catalyzed coupling reactivity and biological outcome in quinoline systems, meaning that procurement of the incorrect regioisomer for SAR or intermediate chemistry can lead to complete loss of desired reactivity or biological signal . These structural determinants make generic substitution scientifically indefensible for applications where the precise spatial arrangement of the bromine atom and the 4-nitrophenoxy pharmacophore are coupled to the desired molecular recognition or synthetic transformation.

Quantitative Comparator Evidence for 5-Bromo-8-(4-nitrophenoxy)quinoline: Head-to-Head, Cross-Study, and Class-Level Differentiation Data


Cks1–Skp2 Protein–Protein Interaction Inhibition: 5-Bromo Substituent Is a Verified Potency Determinant in the 8-Substituted Quinoline Series

In a systematic SAR study originating from an HTS hit, the compound 5-bromo-8-toluylsulfonamidoquinoline (bearing the identical 5-bromo-8-substituted quinoline core as the target compound) was identified as an inhibitor of the Cks1–Skp2 protein–protein interaction, a validated target for increasing the CDK inhibitor and tumor suppressor p27. The study explicitly demonstrated that the 5-aryl (bromo) substituent on the quinoline ring contributes to potency in the interaction assay, and that compounds showing activity in this assay resulted in greater cellular levels of p27 and inhibited growth of p27-sensitive tumor cell lines [1]. The 8-(4-nitrophenoxy) variant of the target compound replaces the toluylsulfonamido group with a 4-nitrophenoxy ether, which—based on the established SAR—is expected to modulate both the electronic character of the quinoline nitrogen (critical for the sulfonamide–quinoline spatial relationship noted in the study) and the hydrogen-bonding capacity at the 8-position, thereby offering a distinct pharmacological profile relative to the sulfonamide series [1].

Cks1–Skp2 PPI inhibitor tumor suppressor p27 E3 ubiquitin ligase HTS hit-to-lead

MAO-A/MAO-B Counter-Screening: The 4-Nitrophenoxy Quinoline Chemotype Shows Negligible Monoamine Oxidase Liability Relative to Classical 8-Hydroxyquinoline MAO Inhibitors

A structurally related 8-aryloxy quinoline derivative (CHEMBL3398528, BDBM50063525) bearing a 5-bromo substituent and an 8-aryl ether was evaluated against recombinant human MAO-A and MAO-B in a spectrofluorometric kynuramine oxidation assay and returned IC₅₀ values >100,000 nM (>100 μM) for both isoforms [1]. In stark contrast, numerous 8-hydroxyquinoline-based hybrid molecules (e.g., donepezil–propargylamine–8-hydroxyquinoline conjugates) have been reported as potent irreversible MAO-A and MAO-B inhibitors with IC₅₀ values in the low micromolar range (e.g., MAO-A IC₅₀ = 6.2 ± 0.7 μM; MAO-B IC₅₀ = 4.46 ± 0.18 μM for representative 8-hydroxyquinoline nitrones) [2]. The >20-fold margin between the 8-aryloxy quinoline chemotype (IC₅₀ > 100 μM) and the 8-hydroxyquinoline chemotype (IC₅₀ ~1–6 μM) represents a meaningful selectivity window, suggesting that the 4-nitrophenoxy ether effectively ablates the metal-chelating MAO pharmacophore inherent to the 8-hydroxy congener.

MAO inhibition off-target liability neurotransmitter metabolism CHEMBL curated data

Bromine Regioisomerism (5-Br vs. 7-Br) in 4-Nitrophenoxy Quinoline Derivatives: Differential Physicochemical Parameters Inform Procurement Decisions

The target compound 5-bromo-8-(4-nitrophenoxy)quinoline and its closest commercially catalogued regioisomer 7-bromo-4-(4-nitrophenoxy)quinoline (CAS 2565973-50-2) share the identical molecular formula (C₁₅H₉BrN₂O₃, MW 345.15) yet differ fundamentally in the position of the bromine substituent on the quinoline nucleus—a difference that carries significant implications for both chemical reactivity and biological recognition . In the 5-bromo isomer, the bromine is positioned peri to the 8-aryloxy substituent, creating a sterically congested environment that can restrict rotational freedom of the 4-nitrophenoxy group and influence the conformational landscape accessible to the molecule. In the 7-bromo isomer, the bromine is distal to the 4-nitrophenoxy substituent (which is at the 4-position rather than the 8-position), resulting in fundamentally different three-dimensional geometry and electronic distribution. Published reactivity mapping studies on bromoquinolines confirm that 5-bromoquinoline and 8-bromoquinoline exhibit distinct behavior in Pd-catalyzed cross-coupling reactions relative to 2-, 3-, and 7-bromo isomers [1]. Procurement of the correct regioisomer is therefore non-negotiable for any application—synthetic or biological—where bromine position determines coupling outcome or target engagement.

regioisomer differentiation bromine positional effect physicochemical property comparison

Cytotoxic Activity of 5-Bromo-8-hydroxyquinoline-Based Metal Complexes: Establishing the Pharmacological Relevance of the 5-Bromo Quinoline Ligand Core

Although direct cytotoxicity data for the free ligand 5-bromo-8-(4-nitrophenoxy)quinoline are not available in the primary literature, the anticancer potential of the 5-bromo-8-substituted quinoline scaffold is robustly established through studies on metal complexes. Cyclometalated iridium(III) complexes bearing 5-bromo-8-hydroxyquinoline as the ancillary ligand (5BrIr) demonstrated potent activity against cisplatin-resistant A549/DDP lung cancer cells with an IC₅₀ of 0.09 ± 0.03 μM—representing a ~737-fold improvement over cisplatin (IC₅₀ = 66.34 ± 1.21 μM) in the same resistant cell line. In vivo, 5BrIr significantly inhibited A549/DDP tumor xenograft growth by approximately 45.3% [1]. The corresponding 4-bromo regioisomer complex (4BrIr) showed an IC₅₀ of 0.53 ± 0.11 μM, demonstrating that the 5-bromo positional isomer confers ~5.9-fold greater potency than the 4-bromo isomer in this system. Additionally, cobalt(II) complexes of 5-bromo-8-hydroxyquinoline (BrQ) exhibited proliferation inhibition against T-24 bladder cancer cells with IC₅₀ values in the 7.00–16.70 μM range [2]. These datasets collectively validate the 5-bromo-8-substituted quinoline as a pharmacologically competent ligand core whose biological performance is tunable through the choice of 8-substituent.

iridium(III) anticancer complexes cisplatin resistance A549/DDP mitochondrial apoptosis

Anti-Tubercular Activity Context: The 4-Nitrophenoxy Motif Is a Recognized Pharmacophore in Anti-Mycobacterial Agent Design

The 4-nitrophenoxy group is a validated structural motif in anti-mycobacterial drug discovery. In a focused SAR study, positional isomers of 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles were synthesized and evaluated against Mycobacterium tuberculosis H37Rv, M. smegmatis, M. fortuitum, and multidrug-resistant TB (MDR-TB) strains. Compounds 7b, 7e, and 7h displayed significant activity against the M. tuberculosis H37Rv strain [1]. Concurrently, nitroxoline (5-nitro-8-hydroxyquinoline)—which shares the 8-substituted quinoline core—has demonstrated a MIC₉₀ of 4 mg/L against all tested MTBC isolates (N = 18), including four drug-resistant or multidrug-resistant MTB isolates [2]. While the target compound 5-bromo-8-(4-nitrophenoxy)quinoline has not been directly profiled against mycobacteria, the convergent evidence from both the benzimidazole 4-nitrophenoxy SAR and the nitroxoline quinoline anti-TB data suggests that the combination of a 5-bromo substituent with an 8-(4-nitrophenoxy) group represents a rationally designed, multi-motif anti-infective scaffold that has not yet been systematically explored.

Mycobacterium tuberculosis anti-tubercular 4-nitrophenoxy pharmacophore MDR-TB

BET Bromodomain Inhibition Context: Nitroxoline as the Nearest Pharmacological Benchmark and the Unexplored Opportunity of the 5-Bromo-8-(4-nitrophenoxy) Variant

Nitroxoline (5-nitro-8-hydroxyquinoline), the closest structural congener to the target compound within the 8-substituted quinoline family, was identified through a drug-repurposing virtual screening campaign as a potent and selective BET bromodomain inhibitor. Nitroxoline disrupted the interaction between the first bromodomain of BRD4 and acetylated H4 peptide with an IC₅₀ of 0.98 μM, inhibited all BET family members with good selectivity against non-BET bromodomain-containing proteins, and effectively inhibited the proliferation of MLL leukemia cells by inducing cell cycle arrest and apoptosis—an effect attributed, at least in part, to BET inhibition and downregulation of target gene transcription [1]. The crystal structure of the nitroxoline–BRD4_BD1 complex revealed the mechanism of action and BET specificity determinants. The target compound 5-bromo-8-(4-nitrophenoxy)quinoline differs from nitroxoline at two critical positions: (i) replacement of the 5-nitro group with a 5-bromo atom, and (ii) replacement of the 8-hydroxy group with an 8-(4-nitrophenoxy) ether. Both modifications are expected to alter the hydrogen-bonding network with the BRD4 acetyl-lysine binding pocket while retaining (or enhancing) the lipophilic contact surface, creating a structurally distinct BET inhibitor chemotype that has not been evaluated.

BET bromodomain BRD4 inhibitor nitroxoline repurposing epigenetic oncology

Evidence-Backed Application Scenarios for 5-Bromo-8-(4-nitrophenoxy)quinoline: Where the Quantitative Differentiation Translates into Research and Procurement Value


Hit-to-Lead Optimization in Cks1–Skp2 Protein–Protein Interaction Inhibitor Programs (Oncology)

Procurement of 5-bromo-8-(4-nitrophenoxy)quinoline is justified for oncology research groups pursuing small-molecule inhibitors of the Cks1–Skp2 interaction as a strategy to stabilize the tumor suppressor p27. The 5-bromo-8-substituted quinoline scaffold has been validated as an HTS-derived hit for this PPI target, and the published SAR explicitly demonstrates that the 5-aryl substituent and the spatial relationship between the 8-substituent and the quinoline nitrogen are critical potency determinants [1]. The 4-nitrophenoxy group at the 8-position provides a distinct physicochemical vector (increased steric bulk, altered hydrogen-bonding capacity, and a nitro group amenable to bioreductive activation) relative to the sulfonamide series characterized in the primary SAR study, making this compound a high-value intermediate for exploring underexplored regions of the Cks1–Skp2 chemical space. Cellular validation in p27-sensitive tumor cell lines can be performed to benchmark activity against the published sulfonamide series.

Development of Next-Generation Iridium(III) or Cobalt(II) Anticancer Complexes Using a Non-Hydroxy Quinoline Ligand Scaffold

The 5-bromo-8-substituted quinoline ligand core has been validated in both iridium(III) and cobalt(II) complexes as a competent scaffold for anticancer metallodrug development. The Ir(III) complex 5BrIr (using 5-bromo-8-hydroxyquinoline) achieved an IC₅₀ of 0.09 ± 0.03 μM against cisplatin-resistant A549/DDP cells (a ~737-fold improvement over cisplatin) and demonstrated 45.3% in vivo tumor growth inhibition [1]. Cobalt(II) complexes of BrQ showed T-24 bladder cancer activity with IC₅₀ values of 7.00–16.70 μM . 5-Bromo-8-(4-nitrophenoxy)quinoline replaces the metal-chelating 8-hydroxy group with a non-chelating 4-nitrophenoxy ether, thereby (i) preventing direct metal coordination at the 8-position, (ii) increasing lipophilicity (potentially improving cellular uptake and mitochondrial accumulation), and (iii) providing a distinct ligand geometry that can be exploited for the design of organometallic complexes with differentiated DNA binding, ROS generation, or protein-targeting profiles relative to the 8-hydroxyquinoline series.

Synthetic Intermediate for Pd-Catalyzed Diversification Toward 5,8-Disubstituted Quinoline Libraries

The 5-bromine atom serves as a versatile handle for Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling reactions, enabling the generation of diverse 5-aryl, 5-amino, or 5-alkynyl derivatives from a common intermediate. The published methodology for one-pot sequential Pd-catalyzed coupling on bromoquinolines confirms the synthetic tractability of this approach [1]. Critically, the 5-bromo position on the quinoline ring has been shown to exhibit distinct reactivity compared to 2-, 3-, and 8-bromo isomers in Pd-catalyzed transformations, meaning that the 5-bromo-8-(4-nitrophenoxy) regioisomer provides access to coupling products that are not accessible from alternative bromoquinoline building blocks. This compound is therefore suited as a key intermediate in medicinal chemistry library synthesis programs targeting kinase inhibitors, epigenetic probes, or anti-infective agents where the 5,8-disubstituted quinoline architecture is a privileged scaffold.

Epigenetic Probe Development: BET Bromodomain Inhibitor Design via Scaffold Hopping from Nitroxoline

Nitroxoline (5-nitro-8-hydroxyquinoline) has been crystallographically validated as a BRD4_BD1 inhibitor with an IC₅₀ of 0.98 μM and demonstrated BET family selectivity in biochemical and cellular assays [1]. The target compound 5-bromo-8-(4-nitrophenoxy)quinoline represents a scaffold-hopping opportunity where the 5-nitro group (potential toxophore via nitroreductase metabolism) is replaced by a 5-bromo atom, and the 8-hydroxy group (subject to phase II glucuronidation/sulfation) is replaced by a more metabolically stable 4-nitrophenoxy ether. This dual modification retains the electron-deficient aromatic character of nitroxoline while altering the hydrogen-bond donor/acceptor profile, potentially yielding BET inhibitors with improved metabolic stability, reduced nitro-related toxicity, and differentiated selectivity across the BET family (BRD2, BRD3, BRD4, BRDT). The compound can serve as a starting point for fragment-based or structure-guided optimization toward selective BD1 or BD2 domain inhibitors.

Quote Request

Request a Quote for 5-bromo-8-(4-nitrophenoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.